molecular formula C23H22ClN5O2S B2375713 N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896305-44-5

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2375713
CAS No.: 896305-44-5
M. Wt: 467.97
InChI Key: PMCTWDGYCZCANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-3-thiol acetamide derivatives, characterized by a triazole core substituted with a sulfanylacetamide moiety. Key structural features include:

  • 3-Chloro-2-methylphenyl group: Enhances lipophilicity and influences receptor binding.
  • 4-Methoxybenzyl substituent at position 5 of the triazole: Modulates electronic properties via the methoxy group.

These substituents collectively impact the compound’s physicochemical properties, synthetic accessibility, and biological activity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-16-19(24)6-5-7-20(16)25-22(30)15-32-23-27-26-21(29(23)28-12-3-4-13-28)14-17-8-10-18(31-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCTWDGYCZCANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structure incorporates a triazole ring, a methoxybenzyl group, and a chloro-methylphenyl group, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight357.87 g/mol
CAS Number1252902-78-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity : The triazole derivatives have been shown to possess significant antimicrobial properties. Studies suggest that compounds with similar structures can inhibit bacterial growth and have antifungal effects due to their ability to interfere with cell wall synthesis and metabolic pathways .

Anticancer Properties : The compound's mechanism of action may involve the inhibition of specific enzymes linked to cancer cell proliferation. The presence of the triazole ring is crucial as it has been associated with anticancer activity in various studies. For instance, triazole derivatives have been reported to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria and certain cancer cells .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and proliferation.
  • Receptor Binding : It could bind to cellular receptors, modulating signal transduction pathways that affect cell growth and apoptosis.

Antimicrobial Studies

A study examining the antimicrobial efficacy of various triazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating a promising potential for clinical applications .

Anticancer Research

In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For example, one study showed that a related compound reduced cell viability by 50% at concentrations as low as 10 µM after 48 hours of treatment . This suggests that this compound may share similar anticancer mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Triazole Core Modifications
Compound Name / ID (Evidence) Substituents (Triazole Positions 4 and 5) Key Differences
Target Compound 4: 1H-Pyrrol-1-yl; 5: 4-Methoxybenzyl Reference compound
N-(3-Chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 4-Methylphenyl; 5: 4-Pyridinyl Pyridinyl introduces basicity; methylphenyl increases hydrophobicity.
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4: Phenyl; 5: 4-Methylsulfanylbenzyl Methylsulfanyl group enhances electron-withdrawing effects vs. methoxy.
N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Methyl; 5: 3-Methylphenyl Smaller methyl groups reduce steric hindrance.
Acetamide Chain Variations
  • Target Compound : N-(3-Chloro-2-methylphenyl) group.
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Fluorine increases electronegativity; furan introduces oxygen-based polarity.
Physical Properties
Property / Compound (Evidence) Target Compound N-(2-Chlorophenyl) Analog
Molecular Formula C24H23ClN4O2S C24H21ClN4OS2
Crystal System Not Reported Monoclinic (P21/c)
Melting Point Not Reported 148°C (similar derivatives)
Bioactivity Under investigation Anti-exudative activity (furan analogs)

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Multi-step protocols involve cyclocondensation of thiourea derivatives with hydrazine hydrate, followed by sulfanylation using mercaptoacetic acid under reflux in ethanol. Reaction conditions (e.g., pH 4–5, 70–80°C) are critical for optimizing yields (~65–75%) .
  • Characterization : Confirm structure and purity via:

  • NMR spectroscopy (¹H/¹³C) to identify aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion peaks (e.g., [M+H]⁺ at m/z 485.2).
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the key chemical properties influencing its stability and solubility?

  • Molecular Formula : C₂₂H₂₁ClN₄O₂S (MW: 464.94 g/mol).
  • Solubility : Poor in aqueous buffers; soluble in DMSO (>10 mM) and ethanol.
  • Stability : Degrades at pH <3 (hydrolysis of acetamide) and >40°C (triazole ring decomposition). Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its bioactivity against cancer or inflammatory targets?

  • In vitro assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (reported range: 8–15 µM). Include controls for mitochondrial toxicity .
  • Anti-inflammatory : Measure inhibition of COX-2 (ELISA) and TNF-α secretion (RAW 264.7 macrophages) at 10–50 µM doses .
    • Target identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or inflammatory mediators (e.g., NF-κB) .

Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological harmonization :

  • Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Validate purity via orthogonal techniques (e.g., NMR + HPLC).
  • Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assays .
    • Mechanistic studies : Perform kinetic assays (e.g., SPR for target binding affinity) to distinguish direct vs. off-target effects .

Q. What computational strategies are effective for elucidating its mechanism of action?

  • Molecular dynamics simulations : Analyze ligand-protein stability (e.g., GROMACS) over 100 ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Methodological Recommendations

  • Contradictory data analysis : Use meta-analysis tools (e.g., RevMan) to aggregate results across studies, adjusting for variables like solvent choice (DMSO vs. ethanol) .
  • Synthetic optimization : Employ DoE (Design of Experiments) to refine reaction parameters (e.g., temperature, catalyst loading) for scalable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.